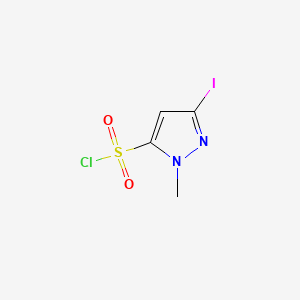
methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride (methyl 2-CDAH) is a synthetic organic compound that is used in a variety of scientific research applications. It is a cyclic amide and an amide derivative of cyclohexanol. It is used in a wide range of laboratory experiments and is also used in the synthesis of a variety of compounds. It is a white crystalline solid that is soluble in water and ethanol.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride involves the reaction of 1-amino-4,4-dimethylcyclohexane with methyl 2-bromoacetate followed by hydrolysis and salt formation with hydrochloric acid.
Starting Materials
1-amino-4,4-dimethylcyclohexane, methyl 2-bromoacetate, sodium hydroxide, hydrochloric acid, diethyl ether, wate
Reaction
1. Dissolve 1-amino-4,4-dimethylcyclohexane in diethyl ether., 2. Add methyl 2-bromoacetate and sodium hydroxide to the solution and stir for several hours at room temperature., 3. Extract the product with diethyl ether and wash with water., 4. Dry the organic layer with anhydrous sodium sulfate., 5. Concentrate the solution under reduced pressure to obtain methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate., 6. Dissolve the product in water and add hydrochloric acid to form the hydrochloride salt., 7. Filter the precipitate and wash with water., 8. Dry the product under vacuum to obtain methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride.
Applications De Recherche Scientifique
Methyl 2-CDAH is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of biologically active compounds, and as a catalyst for the preparation of cyclic amides. It is also used as a model compound for the study of amide-based reactions and as a useful tool for the study of the mechanism of action of various enzymes.
Mécanisme D'action
Methyl 2-CDAH acts as a catalyst in the reaction of 1-amino-4,4-dimethylcyclohexanol and acetic acid. The reaction is catalyzed by the base and catalyst, which break down the reactants into their respective products. The reaction is then further catalyzed by the methyl 2-CDAH, which forms a cyclic amide and an amide derivative of cyclohexanol.
Effets Biochimiques Et Physiologiques
Methyl 2-CDAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to act as an inhibitor of the enzyme cyclooxygenase-2. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-CDAH has a number of advantages and limitations for laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of experiments. However, it is not as widely studied as some other compounds and its effects on biological systems are not well understood.
Orientations Futures
There are a number of potential future directions for research on methyl 2-CDAH. These include further investigation of its biochemical and physiological effects, further study of its mechanism of action, and exploration of its potential applications in drug development. Additionally, further studies could be conducted to determine the optimal conditions for its synthesis and use in laboratory experiments. Finally, more research could be conducted to better understand the potential toxicity of methyl 2-CDAH and its potential for use in medical applications.
Propriétés
IUPAC Name |
methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10(2)4-6-11(12,7-5-10)8-9(13)14-3;/h4-8,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJWIHOHGKZPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CC(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)




![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)

![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)
![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)